solubility of N-Allyl-5-bromo-3-methyl-2-pyridinamine in DMSO
solubility of N-Allyl-5-bromo-3-methyl-2-pyridinamine in DMSO
An In-depth Technical Guide to the Solubility of N-Allyl-5-bromo-3-methyl-2-pyridinamine in Dimethyl Sulfoxide (DMSO)
Abstract
The solubility of a compound in Dimethyl Sulfoxide (DMSO) is a critical parameter in the early stages of drug discovery and chemical research, profoundly influencing compound storage, high-throughput screening (HTS), and early formulation development. This guide provides a comprehensive technical overview of the . Lacking specific empirical data in publicly available literature, this document synthesizes foundational chemical principles with field-proven experimental methodologies. It offers a robust framework for researchers to predict, experimentally determine, and interpret the solubility of this compound. This guide is intended for researchers, scientists, and drug development professionals, providing both the theoretical underpinnings and practical, step-by-step protocols necessary for rigorous scientific investigation.
Introduction: The Solute-Solvent System
The Compound of Interest: N-Allyl-5-bromo-3-methyl-2-pyridinamine
N-Allyl-5-bromo-3-methyl-2-pyridinamine is a substituted pyridine derivative. Its structure incorporates several functional groups that dictate its physicochemical behavior:
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A Pyridine Core: A heterocyclic aromatic ring containing a nitrogen atom, which can act as a hydrogen bond acceptor.
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A Secondary Amine Group (-NH-): Capable of acting as both a hydrogen bond donor and acceptor.
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An Allyl Group: A nonpolar hydrocarbon chain that contributes to the molecule's lipophilicity.
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A Bromo Substituent: An electron-withdrawing group that increases molecular weight and can participate in halogen bonding.
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A Methyl Group: A small, nonpolar alkyl group.
The interplay of these groups results in a molecule with moderate polarity and the capacity for specific intermolecular interactions. Understanding these features is the first step in predicting its behavior in a given solvent.
The Universal Solvent: Dimethyl Sulfoxide (DMSO)
DMSO ((CH₃)₂S=O) is a powerful, polar aprotic solvent, indispensable in chemical and biological research.[1][2] Its unique properties make it an exceptional solvent for a wide range of polar and nonpolar compounds.[1][3][4] Key characteristics include:
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High Polarity: A large dipole moment arising from the sulfoxide bond allows for strong dipole-dipole interactions.
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Aprotic Nature: It lacks acidic protons, meaning it does not act as a hydrogen bond donor.
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Hydrogen Bond Acceptor: The oxygen atom in the sulfoxide group is a strong hydrogen bond acceptor.
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Miscibility: It is miscible with water and a broad spectrum of organic solvents.[1][4]
The importance of determining solubility in DMSO cannot be overstated. It is the primary solvent for storing compound libraries and for preparing stock solutions used in most HTS assays.[5][6] A compound that is poorly soluble in DMSO may precipitate in stock solutions or during assay preparation, leading to inaccurate biological data and wasted resources.[6]
Theoretical Framework: Predicting Solubility
Solubility is governed by the balance of intermolecular forces between the solute-solute, solvent-solvent, and solute-solvent molecules. For dissolution to occur, the energy released from solute-solvent interactions must overcome the energy required to break the solute's crystal lattice and the solvent's intermolecular forces.
Solute-Solvent Interactions
The dissolution of N-Allyl-5-bromo-3-methyl-2-pyridinamine in DMSO is facilitated by several potential intermolecular interactions. The primary driving force is the strong hydrogen bond formed between the secondary amine proton of the solute and the sulfoxide oxygen of DMSO. Additionally, dipole-dipole interactions between the polar C-Br and C-N bonds of the solute and the S=O bond of DMSO contribute to solvation.
Caption: Predicted intermolecular interactions between the solute and DMSO.
In Silico Approaches
In the absence of experimental data, computational models can provide valuable estimates of DMSO solubility.[5][7] These models, often employing Quantitative Structure-Property Relationship (QSPR) techniques, use calculated molecular descriptors (e.g., molecular weight, logP, polar surface area, number of hydrogen bond donors/acceptors) to predict solubility.[6] While these predictions are useful for initial screening, they must be confirmed by experimental measurement for definitive characterization.[8][9]
Experimental Protocol: Thermodynamic Solubility Determination
The most reliable method for determining the equilibrium solubility of a compound is the Saturation Shake-Flask Method .[10] This "gold standard" approach measures the concentration of a saturated solution at equilibrium, providing a thermodynamic solubility value.
Causality Behind Experimental Choices
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Why Shake-Flask? This method ensures that the system reaches true thermodynamic equilibrium, unlike kinetic methods which can be influenced by dissolution rate and may overestimate solubility by measuring supersaturated solutions.[10]
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Why 24-48 Hours? Reaching equilibrium for crystalline solids can be slow. A sufficient incubation period with constant agitation is crucial to ensure the solvent is fully saturated.
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Why HPLC? High-Performance Liquid Chromatography (HPLC) is the preferred analytical technique due to its high specificity, sensitivity, and ability to separate the analyte from any potential impurities or degradants, ensuring accurate quantification.[10]
Step-by-Step Methodology
1. Preparation of Saturated Solution: a. Add an excess amount of solid N-Allyl-5-bromo-3-methyl-2-pyridinamine to a known volume of DMSO (e.g., 1 mL) in a glass vial. An excess is visually confirmed by the presence of undissolved solid material. b. Seal the vial tightly to prevent solvent evaporation. c. Place the vial on an orbital shaker or rotator in a temperature-controlled environment (typically 25 °C). d. Agitate the suspension for 24 to 48 hours to allow the system to reach equilibrium.[10]
2. Phase Separation: a. After equilibration, remove the vial and let it stand to allow larger particles to sediment. b. To separate the saturated supernatant from the excess solid, use either centrifugation (e.g., 15 minutes at >10,000 g) or filtration with a DMSO-compatible syringe filter (e.g., 0.22 µm PTFE). This step must be performed carefully to avoid any temperature change.
3. Sample Preparation and Quantification: a. Carefully aspirate an aliquot of the clear supernatant. b. Prepare a calibration curve by making a series of known concentrations of the compound in DMSO. c. Dilute the supernatant and the calibration standards with a suitable mobile phase to ensure the concentrations are within the linear range of the detector. d. Analyze the samples via a validated HPLC-UV method. A typical starting point would be a C18 column with a gradient mobile phase of acetonitrile and water.
4. Data Analysis and Reporting: a. Use the calibration curve to determine the concentration of the compound in the diluted supernatant. b. Calculate the original concentration in the undiluted supernatant, accounting for the dilution factor. c. Express the final solubility in appropriate units, such as mg/mL or millimolar (mM). The temperature of the experiment must always be reported alongside the solubility value.
Experimental Workflow Diagram
Caption: Workflow for the Shake-Flask solubility determination method.
Factors Influencing Solubility Measurement
Several experimental variables can significantly impact the measured solubility value. Rigorous control over these factors is essential for obtaining reproducible and accurate data.
| Factor | Influence on Solubility | Rationale and Control Measures |
| Temperature | Solubility is temperature-dependent. For most solids, it increases with temperature. | The experiment must be conducted in a tightly controlled temperature environment (e.g., incubator). The final report must state the temperature at which the measurement was made.[11] |
| Compound Purity | Impurities can either increase or decrease apparent solubility. Soluble impurities can lead to an overestimation. | Use the highest purity material available. The chosen analytical method (HPLC) should be able to resolve the parent compound from any major impurities. |
| Polymorphism | Different crystalline forms (polymorphs) of the same compound can have different crystal lattice energies and thus different solubilities.[10] | The solid form of the material used should be characterized and kept consistent across experiments. The shake-flask method is designed to measure the solubility of the most stable polymorph at equilibrium. |
| Equilibration Time | Insufficient time will result in a subsaturated solution, leading to an underestimation of the true solubility. | A 24-hour period is standard, but for compounds with slow dissolution kinetics, 48 hours or even longer may be necessary. A time-course study can be performed to confirm that equilibrium has been reached. |
Conclusion and Applications
The rigorous application of the Shake-Flask method detailed herein will yield a reliable, thermodynamic solubility value. This data point is not merely academic; it is a cornerstone for confident decision-making in a research and development pipeline. It enables the preparation of stable, accurate stock solutions for biological screening, informs the design of future experiments, and provides the first critical insights into the challenges and opportunities for the eventual formulation of the compound as a potential therapeutic agent.
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